molecular formula C13H10Br2 B14020877 3,5-Dibromo-4'-methyl-1,1'-biphenyl

3,5-Dibromo-4'-methyl-1,1'-biphenyl

Cat. No.: B14020877
M. Wt: 326.03 g/mol
InChI Key: MUJUHBGKJLWQIS-UHFFFAOYSA-N
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Description

3,5-Dibromo-4’-methyl-1,1’-biphenyl: is an organic compound with the molecular formula C13H10Br2 . It consists of two benzene rings connected by a single bond, with bromine atoms substituted at the 3 and 5 positions of one ring and a methyl group at the 4’ position of the other ring . This compound is part of the biphenyl family, which is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4’-methyl-1,1’-biphenyl typically involves the bromination of 4’-methyl-1,1’-biphenyl. This can be achieved through the reaction of 4’-methyl-1,1’-biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature .

Industrial Production Methods: Industrial production of 3,5-Dibromo-4’-methyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Electrophilic Substitution: Substituted biphenyl derivatives.

    Oxidation: 3,5-Dibromo-4’-methylbenzoic acid or 3,5-Dibromo-4’-methylbenzaldehyde.

    Reduction: 3,5-Dibromo-4’-methylbiphenyl.

Scientific Research Applications

Chemistry: 3,5-Dibromo-4’-methyl-1,1’-biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .

Biology and Medicine: In biological research, this compound is used to study the effects of brominated biphenyls on biological systems.

Industry: In the industrial sector, 3,5-Dibromo-4’-methyl-1,1’-biphenyl is used in the production of polymers, dyes, and other materials. Its brominated structure imparts flame-retardant properties, making it valuable in the manufacture of flame-retardant materials .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4’-methyl-1,1’-biphenyl involves its interaction with molecular targets through its bromine atoms and aromatic rings. The bromine atoms can participate in halogen bonding, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

  • 3,5-Dibromo-4-hydroxybiphenyl
  • 3,5-Dibromo-4-aminobiphenyl
  • 3,5-Dibromo-4-methoxybiphenyl

Uniqueness: 3,5-Dibromo-4’-methyl-1,1’-biphenyl is unique due to the presence of both bromine atoms and a methyl group, which confer distinct reactivity and properties. The methyl group can influence the compound’s steric and electronic characteristics, making it different from other brominated biphenyls .

Properties

IUPAC Name

1,3-dibromo-5-(4-methylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJUHBGKJLWQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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